N-(1H-benzimidazol-2-ylmethyl)-2-(4-hydroxyphthalazin-1-yl)acetamide
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Overview
Description
N-(1H-benzimidazol-2-ylmethyl)-2-(4-hydroxyphthalazin-1-yl)acetamide is a complex organic compound that features a benzimidazole moiety linked to a phthalazine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2-(4-hydroxyphthalazin-1-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole derivative, which is then reacted with a phthalazine derivative under specific conditions to form the final product.
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Step 1: Synthesis of Benzimidazole Derivative
Reagents: o-phenylenediamine, formic acid
Conditions: Reflux in formic acid
Reaction: Formation of benzimidazole ring
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Step 2: Synthesis of Phthalazine Derivative
Reagents: Phthalic anhydride, hydrazine hydrate
Conditions: Reflux in ethanol
Reaction: Formation of phthalazine ring
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Step 3: Coupling Reaction
Reagents: Benzimidazole derivative, phthalazine derivative, acetic anhydride
Conditions: Reflux in acetic anhydride
Reaction: Formation of this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-ylmethyl)-2-(4-hydroxyphthalazin-1-yl)acetamide can undergo various chemical reactions, including:
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Oxidation: : The hydroxyl group on the phthalazine ring can be oxidized to form a ketone.
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium
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Reduction: : The nitro group (if present) on the benzimidazole ring can be reduced to an amine.
Reagents: Hydrogen gas, palladium on carbon
Conditions: Room temperature, atmospheric pressure
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Substitution: : The hydroxyl group can be substituted with other functional groups.
Reagents: Alkyl halides, acyl chlorides
Conditions: Basic medium
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Hydrogen gas, palladium on carbon
Substitution Reagents: Alkyl halides, acyl chlorides
Conditions: Vary depending on the specific reaction, typically involving reflux, room temperature, or specific pH conditions.
Major Products
Oxidation: Ketone derivatives
Reduction: Amine derivatives
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Chemistry
In chemistry, N-(1H-benzimidazol-2-ylmethyl)-2-(4-hydroxyphthalazin-1-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-2-(4-hydroxyphthalazin-1-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Molecular Targets and Pathways
Enzymes: Inhibition or activation of specific enzymes
Receptors: Binding to receptors, altering signal transduction pathways
Proteins: Interaction with proteins, affecting their function and stability
Comparison with Similar Compounds
Similar Compounds
- N-(1H-benzimidazol-2-ylmethyl)-2-(4-hydroxyphenyl)acetamide
- N-(1H-benzimidazol-2-ylmethyl)-2-(4-hydroxyquinolin-1-yl)acetamide
- N-(1H-benzimidazol-2-ylmethyl)-2-(4-hydroxyisoquinolin-1-yl)acetamide
Uniqueness
N-(1H-benzimidazol-2-ylmethyl)-2-(4-hydroxyphthalazin-1-yl)acetamide stands out due to its unique combination of benzimidazole and phthalazine moieties. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H15N5O2 |
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Molecular Weight |
333.3 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide |
InChI |
InChI=1S/C18H15N5O2/c24-17(19-10-16-20-13-7-3-4-8-14(13)21-16)9-15-11-5-1-2-6-12(11)18(25)23-22-15/h1-8H,9-10H2,(H,19,24)(H,20,21)(H,23,25) |
InChI Key |
LWDWPHJEOLRTLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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